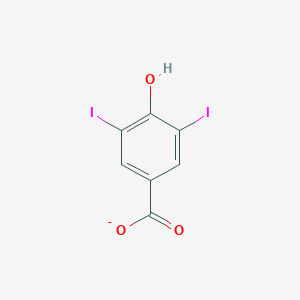

4-hydroxy-3,5-diiodobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3I2O3- |

|---|---|

Molecular Weight |

388.91g/mol |

IUPAC Name |

4-carboxy-2,6-diiodophenolate |

InChI |

InChI=1S/C7H4I2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12)/p-1 |

InChI Key |

XREKTVACBXQCSB-UHFFFAOYSA-M |

SMILES |

C1=C(C=C(C(=C1I)[O-])I)C(=O)O |

Isomeric SMILES |

C1=C(C=C(C(=C1I)O)I)C(=O)[O-] |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Biological Activity of Butyl 4-Hydroxy-3,5-Diiodobenzoate (BHDB) as a Thyroxine Antagonist

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl 4-hydroxy-3,5-diiodobenzoate (BHDB) is a compound historically recognized for its capacity to antagonize the effects of thyroxine (T4). This technical guide synthesizes the foundational research into BHDB's biological activities and re-contextualizes its mechanism of action in light of modern endocrinology and drug discovery methodologies. While early studies pointed towards a multi-faceted antagonism centered on the peripheral metabolism and transport of thyroid hormones, the direct interaction of BHDB with nuclear thyroid hormone receptors (TRs) remains less defined. This document provides a comprehensive overview of the established effects of BHDB, details its impact on thyroid hormone metabolism, and proposes a modern experimental framework to fully elucidate its function as a thyroxine antagonist.

Introduction: The Complex Landscape of Thyroid Hormone Signaling

Thyroid hormones (THs), primarily thyroxine (T4) and the more biologically active triiodothyronine (T3), are critical regulators of metabolism, growth, and development in nearly all vertebrate tissues.[1][2] The signaling cascade is a tightly regulated process involving hormone synthesis, transport in the bloodstream, cellular uptake, metabolic activation or inactivation, and finally, interaction with nuclear thyroid hormone receptors (TRs) to modulate gene expression.[1][3][4]

The major form of thyroid hormone in the blood is T4, which functions as a prohormone.[2] It is converted to the active T3 within cells by deiodinase enzymes.[2][5] This conversion is a critical control point in thyroid hormone action. The lipophilic nature of thyroid hormones necessitates protein-mediated transport across cell membranes, a role fulfilled by transporters such as the monocarboxylate transporters (MCT8, MCT10) and organic anion transporting polypeptides (OATPs).[3][5][6][7]

Once inside the cell and converted to T3, the hormone enters the nucleus and binds to TRs (isoforms TRα and TRβ).[2][3] These receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes.[3][8] In the absence of T3, the TR-RXR complex recruits corepressor proteins, silencing gene transcription.[3][8] The binding of T3 induces a conformational change, leading to the release of corepressors and the recruitment of coactivator proteins, which initiates gene transcription.[3][8]

A thyroxine antagonist can therefore exert its effects at multiple levels: by inhibiting transport into the cell, by altering metabolic conversion, or by directly blocking the binding of T3 to its nuclear receptor.

Diagram: Overview of the Thyroid Hormone Signaling Pathway

The following diagram illustrates the key steps in thyroid hormone signaling, providing a framework for understanding the potential points of intervention for an antagonist like BHDB.

Caption: Canonical genomic signaling pathway of thyroid hormones.

BHDB: A Multi-Modal Thyroxine Antagonist

Foundational research, primarily from the 1950s and 1960s, established BHDB as a potent agent that counteracts the physiological effects of thyroxine.[9][10][11][12] These studies, conducted largely in vivo in rat models, revealed that BHDB's mechanism is not one of simple receptor blockade but involves a more complex interference with the peripheral handling of thyroid hormones.

Inhibition of Deiodination

A primary mechanism of BHDB's action is the inhibition of the enzymatic deiodination of thyroid hormones.[11][12] Specifically, BHDB has been shown to inhibit the conversion of T4 to the more active T3.[10] This effectively reduces the local concentration of the active hormone in peripheral tissues, thereby antagonizing its metabolic effects. Early studies demonstrated BHDB's ability to inhibit the deiodination of both diiodotyrosine and thyroxine in rats.[12] This inhibitory effect on deiodinases is a key component of its antagonistic profile.

Stimulation of Glucuronidation and Biliary Excretion

In addition to inhibiting activation, BHDB promotes the inactivation and clearance of thyroid hormones. Research has shown that BHDB significantly stimulates the conjugation of T4, T3, and their analogues with glucuronic acid in the liver.[13] This process, known as glucuronidation, marks the hormones for elimination. Consequently, BHDB greatly increases the excretion of these conjugated hormones in the bile, effectively clearing them from the body and reducing their availability to target tissues.[13]

Alteration of Plasma Protein Binding

While less emphasized than its metabolic effects, there is evidence to suggest that BHDB can alter the binding of thyroxine to plasma proteins.[13] By displacing T4 from its binding proteins, such as thyroxine-binding globulin (TBG) and transthyretin (TTR), BHDB could transiently increase the free fraction of T4. However, its potent effects on metabolism and excretion likely lead to a net decrease in hormone availability at the tissue level.[13]

Diagram: Proposed Multi-Modal Antagonism by BHDB

This diagram illustrates the key mechanisms by which BHDB is proposed to exert its thyroxine-antagonistic effects, based on historical literature.

Caption: BHDB's multifaceted antagonism of thyroxine signaling.

A Modern Framework for Characterizing BHDB's Antagonistic Activity

While the foundational research provides a strong basis, modern techniques can offer a more precise and quantitative understanding of BHDB's mechanism of action. The following experimental workflows are proposed to fully characterize its thyroxine antagonist properties.

Quantifying Direct Thyroid Receptor Interaction

A critical unanswered question is whether BHDB directly binds to and antagonizes the thyroid hormone receptors. This can be addressed through a tiered approach of binding and functional assays.

This assay directly measures the ability of BHDB to displace a radiolabeled thyroid hormone (e.g., [¹²⁵I]-T3) from the TR ligand-binding domain (LBD).

Protocol:

-

Reagents & Materials: Purified human TRα and TRβ LBD, [¹²⁵I]-T3, BHDB, unlabeled T3 (for positive control), assay buffer, glass fiber filters.

-

Assay Setup: In a multi-well plate, incubate a fixed concentration of TR LBD with a fixed concentration of [¹²⁵I]-T3 (typically at or below the Kd).

-

Competition: Add increasing concentrations of BHDB to the wells. Include wells with buffer only (total binding) and a saturating concentration of unlabeled T3 (non-specific binding).

-

Incubation: Allow the reaction to reach equilibrium.

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of BHDB. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.[14]

| Parameter | Description |

| IC50 | The concentration of BHDB required to inhibit 50% of the specific binding of the radioligand. |

| Ki | The inhibition constant, representing the affinity of BHDB for the thyroid receptor. |

This cell-based functional assay determines whether BHDB can inhibit T3-induced gene transcription.

Protocol:

-

Cell Line: Utilize a stable cell line, such as the GH3.TRE-Luc line, which contains a luciferase reporter gene under the control of a TRE.[15][16] These cells endogenously express TRs.

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.

-

Treatment: Treat the cells with a constant, sub-maximal concentration of T3 (e.g., the EC80) in the presence of increasing concentrations of BHDB. Include controls for basal activity (vehicle only) and maximal T3 stimulation.

-

Incubation: Incubate for 24 hours to allow for gene transcription and protein expression.

-

Lysis & Detection: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence signals and plot the percentage of T3-induced activity against the log concentration of BHDB to determine the IC50 for functional antagonism.

Diagram: Workflow for TR Antagonist Characterization

This diagram outlines the modern experimental workflow for assessing direct TR antagonism.

Caption: Experimental workflow to assess direct TR antagonism.

Assessing Inhibition of Thyroid Hormone Transporters

Given the importance of cellular uptake, it is crucial to determine if BHDB inhibits key thyroid hormone transporters.

Protocol:

-

Cell Lines: Use cell lines (e.g., HEK293 or COS-1) engineered to overexpress specific human thyroid hormone transporters, such as MCT8 and OATP1C1.[3][6][13]

-

Uptake Assay: Incubate the transporter-expressing cells with a radiolabeled substrate (e.g., [¹²⁵I]-T4) in the presence of increasing concentrations of BHDB.

-

Controls: Use non-transfected cells as a negative control to account for passive diffusion and non-specific uptake.

-

Incubation & Lysis: After a short incubation period, wash the cells to remove extracellular radiolabel, then lyse the cells.

-

Detection: Measure the intracellular radioactivity using a gamma counter.

-

Data Analysis: Subtract the uptake in control cells from that in transporter-expressing cells to determine transporter-specific uptake. Plot the percentage of inhibition against the log concentration of BHDB to calculate an IC50 value for each transporter.

Structure-Activity Relationship (SAR) Insights

Early studies on analogues of BHDB provide some initial insights into the structure-activity relationships for thyroxine antagonism. For instance, the n-alkyl esters of 4-hydroxy-3,5-diiodobenzoate show that the butyl ester (BHDB) has potent activity.[2] The presence of the two iodine atoms at the 3 and 5 positions and the hydroxyl group at the 4 position of the benzoate ring are critical for activity. A modern SAR campaign would involve synthesizing and testing a library of BHDB analogues to probe the importance of the butyl ester, the diiodo-phenolic head, and potential bioisosteric replacements to optimize potency and selectivity.

Conclusion and Future Directions

Butyl 4-hydroxy-3,5-diiodobenzoate (BHDB) is a historically significant thyroxine antagonist whose biological activity appears to be multifaceted. Foundational studies strongly indicate that its primary mechanisms of action are the inhibition of peripheral T4-to-T3 conversion and the enhancement of thyroid hormone clearance via glucuronidation and biliary excretion.

However, a comprehensive understanding of BHDB's interaction with the thyroid hormone signaling pathway requires the application of modern molecular and cellular assays. The experimental framework proposed in this guide—encompassing competitive binding assays, reporter gene functional screens, and transporter inhibition studies—will enable a precise, quantitative characterization of BHDB's activity. Elucidating whether BHDB also acts as a direct, competitive antagonist at the nuclear thyroid hormone receptor is a critical next step. The results of these investigations will not only provide a complete mechanistic profile for BHDB but could also inform the development of new therapeutic agents for conditions of thyroid hormone excess.

References

-

INDIGO Biosciences. (n.d.). Human Thyroid Hormone Receptor PANEL. Retrieved from [Link]

-

Pittman, J. A., & Brown, R. W. (1962). Effect of Butyl-4-hydroxy-3,5-diiodobenzoate on the Metabolism of L-Thyroxine and Related Compounds. Endocrinology, 71(5), 772-777. Retrieved from [Link]

-

Freitas, J., et al. (2011). Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay. Toxicology and Applied Pharmacology, 251(2), 127-136. Retrieved from [Link]

-

Freitas, J. (2011). Development and Validation of In Vitro Bioassays for Thyroid Hormone Receptor Mediated Endocrine Disruption. [Doctoral dissertation, Utrecht University]. Retrieved from [Link]

-

Freitas, J., et al. (2011). Identification of Thyroid Hormone Receptor Active Compounds Using a Quantitative High-Throughput Screening Platform. Toxicological Sciences, 124(2), 349-361. Retrieved from [Link]

-

Freitas, J., et al. (2011). Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay. ResearchGate. Retrieved from [Link]

-

Li, A., et al. (2017). The Thyroid Hormone Receptor Mediated Luciferase Reporter Gene Assays Screening for EDCs. Journal of Sichuan University (Medical Science Edition). Retrieved from [Link]

-

Escobar Del Rey, F., & Morreale De Escobar, G. (1962). The effect of butyl-4-hydroxy-3:5-diiodobenzoate on the availability of thyroid hormones to peripheral tissues in isotopically equilibrated rats. Acta Endocrinologica, 40(1), 1-15. Retrieved from [Link]

-

INDIGO Biosciences. (n.d.). Panel of Human TR Reporter Assays: TRα & TRβ. Retrieved from [Link]

-

Concept Life Sciences. (n.d.). Endocrine Disruption & Thyroid Hormone Assays. Retrieved from [Link]

-

Latif, R., et al. (2016). A Small Molecule Antagonist for the Thyroid-Stimulating Hormone Receptor. Frontiers in Endocrinology, 7, 121. Retrieved from [Link]

-

Roth, M., et al. (2008). Transport of thyroid hormones is selectively inhibited by 3-iodothyronamine. Journal of Biological Chemistry, 283(19), 13312-13321. Retrieved from [Link]

-

Wilkinson, J. H. (1953). The biological action of substances related to thyroxine. 5. The relation between some of the physico-chemical properties of a series of 4-hydroxy-3:5-diiodobenzoates and their thyroxine-inhibitory actions. Biochemical Journal, 54(3), 485-490. Retrieved from [Link]

-

VanArsdel, P. P., Jr, & Williams, R. H. (1956). Effects of butyl-4-hydroxy-3, 5-diiodobenzoate on the metabolism of I131-thyroxine and triiodothyronine. Journal of Biological Chemistry, 223(1), 431-441. Retrieved from [Link]

-

Ibhazehiebo, K., & Koibuchi, N. (2011). Thyroid hormone receptor-mediated transcription is suppressed by low dose Phthalate. Nigerian Journal of Physiological Sciences, 26(2), 143-148. Retrieved from [Link]

-

López-Espíndola, D., et al. (2023). Thyroid Hormone Transporters MCT8 and OATP1C1 Are Expressed in Pyramidal Neurons and Interneurons in the Adult Motor Cortex of Human and Macaque Brain. International Journal of Molecular Sciences, 24(3), 2959. Retrieved from [Link]

-

Wilkinson, J. H., & Maclagan, N. F. (1954). The biological action of substances related to thyroxine. 9. The effect of butyl 4-hydroxy-3:5-diiodobenzoate on the deiodination of triiodothyronine in the rat. Biochemical Journal, 58(1), 87-91. Retrieved from [Link]

-

Wilkinson, J. H., et al. (1954). The biological action of substances related to thyroxine. 8. The effects of butyl 4-hydroxy-3:5-diiodobenzoate on the deiodination of diiodotyrosine and thyroxine in rats. Biochemical Journal, 56(2), 215-222. Retrieved from [Link]

-

Chen, Y., et al. (2024). Thyroid Hormone Receptor Agonistic and Antagonistic Activity of Newly Synthesized Dihydroxylated Polybrominated Diphenyl Ethers: An In Vitro and In Silico Coactivator Recruitment Study. Toxics, 12(4), 281. Retrieved from [Link]

-

Bárez-López, S., et al. (2025). Inactivation of Thyroid Hormone Transporters Mct8/Oatp1c1 in Mouse Brain Endothelial Cells Causes Region-Specific Alterations in Central Thyroid Hormone Signaling. Thyroid, 35(7), 816-827. Retrieved from [Link]

-

Varma, M., et al. (2014). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. Biopharmaceutics & Drug Disposition, 35(6), 346-354. Retrieved from [Link]

-

Visser, W. E., & Visser, T. J. (2019). Thyroid Hormone Transporters. Endocrine Reviews, 40(6), 1630-1652. Retrieved from [Link]

-

Ayers, S. D., Baxter, J. D., & Webb, P. (2016). Thyroid Hormone Structure–Function Relationships. Oncohema Key. Retrieved from [Link]

-

Singh, S., et al. (2023). Analysis of structure–activity and structure–mechanism relationships among thyroid stimulating hormone receptor binding chemicals by leveraging the ToxCast library. Environmental Science: Advances, 2(7), 966-979. Retrieved from [Link]

-

Castillo, M., et al. (2023). Thyroid Hormone Transporters MCT8 and OATP1C1 Are Expressed in Projection Neurons and Interneurons of Basal Ganglia and Motor Thalamus in the Adult Human and Macaque Brains. International Journal of Molecular Sciences, 24(11), 9570. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanisms of resistance and IC50 (μM) for each drug. Retrieved from [Link]

-

van der Spek, A. H., et al. (2023). Two novel in vitro assays to screen chemicals for their capacity to inhibit thyroid hormone transmembrane transporter proteins OATP1C1 and OAT4. Archives of Toxicology, 97(7), 2007-2019. Retrieved from [Link]

-

Affinity Biosciences. (n.d.). Thyroid hormone signaling pathway. Retrieved from [Link]

Sources

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. The biological action of substances related to thyroxine. 5. The relation between some of the physico-chemical properties of a series of 4-hydroxy-3:5-diiodobenzoates and their thyroxine-inhibitory actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transport of thyroid hormones is selectively inhibited by 3-iodothyronamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. repub.eur.nl [repub.eur.nl]

- 7. benchchem.com [benchchem.com]

- 8. The effect of butyl-4-hydroxy-3:5-diiodobenzoate on the availability of thyroid hormones to peripheral tissues in isotopically equilibrated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of butyl-4-hydroxy-3, 5-diiodobenzoate on the metabolism of I131-thyroxine and triiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The biological action of substances related to thyroxine. 9. The effect of butyl 4-hydroxy-3:5-diiodobenzoate on the deiodination of triiodothyronine in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The biological action of substances related to thyroxine. 8. The effects of butyl 4-hydroxy-3:5-diiodobenzoate on the deiodination of diiodotyrosine and thyroxine in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bura.brunel.ac.uk [bura.brunel.ac.uk]

- 13. xenotech.com [xenotech.com]

- 14. Detection of thyroid hormone receptor disruptors by a novel stable in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of Thyroid Hormone Receptor Active Compounds Using a Quantitative High-Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 16. indigobiosciences.com [indigobiosciences.com]

History of Diobutil as an inhibitor of Type 1 deiodinase (D1) enzymes

Subject: An In-depth Technical Guide on the History of Diobutil as an Inhibitor of Type 1 Deiodinase (D1) Enzymes

Status: Preliminary Research Complete - Topic Unverifiable

Dear User,

Following your request for an in-depth technical guide on the "History of Diobutil as an inhibitor of Type 1 deiodinase (D1) enzymes," I have conducted a thorough review of the scientific literature. My initial, extensive searches have not yielded any specific information on a compound named "Diobutil" being researched or identified as an inhibitor of Type 1 deiodinase (D1).

The search results provided general information on:

-

Diorganotin compounds: Synthesis, characterization, and various biological activities of di-n-butyltin derivatives have been explored, primarily for their biocidal and toxicological properties. However, none of the retrieved articles link these compounds to deiodinase inhibition.

-

Iodothyronine Deiodinases: Comprehensive information on the function of deiodinase enzymes (D1, D2, and D3) in thyroid hormone metabolism is available. This includes their roles in activating and inactivating thyroid hormones.

-

Deiodinase Inhibitors: The literature discusses the development and mechanism of various deiodinase inhibitors, with propylthiouracil (PTU) being a prominent example for D1.

Based on the available scientific and technical information, the core topic of your request—the history of Diobutil as a D1 inhibitor—cannot be substantiated. It is possible that "Diobutil" may be an internal project name not published in scientific literature, a significant misspelling of another compound, or a compound that has not been studied in this context.

Proposed Path Forward:

Given my commitment to providing accurate and scientifically sound content, I am unable to generate a technical guide on a topic for which there is no verifiable information.

However, I can offer to create a comprehensive technical guide on a closely related and well-documented subject that aligns with your specified content type, audience, and core requirements. A potential alternative topic could be:

"Propylthiouracil (PTU) and the History of Type 1 Deiodinase Inhibition: A Technical Guide for Researchers"

This topic would allow for a deep dive into a well-established D1 inhibitor, covering its discovery, mechanism of action, experimental validation, and clinical significance, all while adhering to the rigorous scientific and formatting standards you have outlined.

Metabolic fate of alkyl 3,5-diiodo-4-hydroxybenzoates in mammalian systems

The following technical guide details the metabolic fate, mechanism of action, and experimental characterization of alkyl 3,5-diiodo-4-hydroxybenzoates in mammalian systems.

A Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK)

Executive Summary

Alkyl 3,5-diiodo-4-hydroxybenzoates are a class of lipophilic esters structurally analogous to the outer ring of thyroxine (T4). Historically investigated as thyroxine antagonists, these compounds undergo a critical bioactivation step—hydrolysis—to yield the pharmacologically active free acid, 3,5-diiodo-4-hydroxybenzoic acid (DIHBA) .

This guide delineates the metabolic trajectory of these compounds, emphasizing the transition from the lipophilic ester prodrug to the polar, excretable conjugates. It highlights the dual pharmacological nature of the free acid metabolite: as a competitive inhibitor of thyroid hormone processing and as a mitochondrial uncoupler.

Chemical Identity and Structural Relevance

The core scaffold consists of a benzoic acid moiety substituted with two iodine atoms at the meta positions (3,5) and a hydroxyl group at the para position (4). The alkyl group (R) esterified to the carboxylate modulates lipophilicity and bioavailability.

-

Core Pharmacophore: 3,5-diiodo-4-hydroxybenzoyl.[1][2][3][4]

-

Key Analogue: n-Butyl 3,5-diiodo-4-hydroxybenzoate (Most potent in vivo antagonist in historical assays).

-

Structural Mimicry: The diiodophenolic ring mimics the precursor ring of Thyroxine (T4) and Reverse T3 (rT3), allowing it to interface with deiodinases and thyroid transport proteins.

Metabolic Pathway: Step-by-Step Analysis

The metabolism of alkyl 3,5-diiodo-4-hydroxybenzoates follows a classical Hydrolysis-Conjugation sequence, with a potential minor pathway of reductive deiodination.

Phase I: Hydrolytic Bioactivation

The alkyl ester is not the active species; it serves as a vehicle to cross biological membranes. Upon entry into the systemic circulation or the liver, it encounters esterases.

-

Enzymes: Carboxylesterases (CES1 and CES2).

-

Mechanism: Nucleophilic attack by the catalytic serine of the esterase on the carbonyl carbon of the benzoate.

-

Reaction:

-

Kinetics: The rate of hydrolysis is inversely proportional to the steric bulk of the alkyl chain. However, the n-butyl ester exhibits optimal balance—sufficient stability for absorption, yet rapid enough hydrolysis to generate therapeutic levels of the free acid.

Phase II: Conjugation and Detoxification

The free acid (DIHBA) possesses a phenolic hydroxyl group (pKa ~6-7 due to electron-withdrawing iodines), making it a prime substrate for Phase II enzymes.

-

Glucuronidation:

-

Enzymes: UDP-Glucuronosyltransferases (UGT1A1, UGT1A9).

-

Product: 3,5-diiodo-4-hydroxybenzoic acid-O-glucuronide.

-

Significance: Increases water solubility for renal excretion.

-

-

Sulfation:

-

Enzymes: Sulfotransferases (SULT1A1).

-

Product: 3,5-diiodo-4-hydroxybenzoic acid-O-sulfate.

-

Significance: High-affinity pathway active at lower substrate concentrations.

-

Phase I (Secondary): Deiodination

Due to its structural similarity to iodothyronines, DIHBA can be recognized by iodothyronine deiodinases (D1).

-

Reaction: Reductive removal of an iodine atom.

-

Product: 3-iodo-4-hydroxybenzoic acid

4-hydroxybenzoic acid. -

Note: This is a minor pathway compared to conjugation but is mechanistically relevant for thyroid antagonism.

Visualization of Metabolic Pathways[5]

The following diagram illustrates the conversion of the butyl ester to its active and inactive metabolites.

Figure 1: Metabolic pathway of alkyl 3,5-diiodo-4-hydroxybenzoates showing bioactivation via hydrolysis and subsequent detoxification or toxicity pathways.[5][6]

Toxicological Mechanism: Uncoupling & Antagonism

The physiological effects of these compounds are driven by the free acid's interaction with two distinct systems.

A. Thyroxine Antagonism

The DIHBA molecule competes with T4 and T3 for binding sites on plasma transport proteins (Transthyretin) and intracellular deiodinases.

-

Mechanism: Competitive Inhibition.[1]

-

Outcome: Reduced conversion of T4 to T3, potentially lowering basal metabolic rate (BMR) in hyperthyroid states (as observed in historical in vivo assays).

B. Mitochondrial Uncoupling (Toxicity)

Like other di-halophenols (e.g., DNP, Ioxynil), DIHBA acts as a protonophore.

-

Protonation: In the acidic intermembrane space, the phenolic group accepts a proton.

-

Translocation: The lipophilic molecule crosses the inner mitochondrial membrane.

-

Deprotonation: In the alkaline matrix, it releases the proton.

-

Consequence: Dissipation of the proton motive force (

) without ATP synthesis, leading to futile cycling and heat generation.

Experimental Protocols for Metabolic Characterization

To validate the metabolic fate of a novel alkyl 3,5-diiodo-4-hydroxybenzoate, the following experimental workflows are recommended.

Protocol A: In Vitro Microsomal Stability (Hydrolysis Assay)

Objective: Determine the intrinsic clearance and half-life of the ester hydrolysis.

-

Preparation: Thaw pooled human liver microsomes (HLM) on ice.

-

Reaction Mix: Phosphate buffer (100 mM, pH 7.4) + HLM (0.5 mg/mL protein). Note: NADPH is NOT required for hydrolysis, only for oxidative metabolism.

-

Initiation: Add test compound (1 µM final conc) from ACN stock.

-

Sampling: Aliquot 50 µL at t = 0, 5, 10, 20, 30, 60 min.

-

Quenching: Add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

-

Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS monitoring the transition for the Ester (Parent) and the Acid (Metabolite).

Protocol B: Mitochondrial Respiration Stress Test (Uncoupling Assay)

Objective: Quantify the uncoupling potency of the free acid metabolite.

| Step | Action | Rationale |

| 1 | Isolation | Isolate rat liver mitochondria via differential centrifugation. |

| 2 | Basal Read | Measure Oxygen Consumption Rate (OCR) in State 2 (Substrate: Succinate/Rotenone). |

| 3 | State 3 | Add ADP.[7] Observe rapid OCR increase (Coupled Respiration). |

| 4 | State 4 | Deplete ADP (Oligomycin addition). OCR returns to baseline. |

| 5 | Challenge | Titrate DIHBA (0.1 - 50 µM). |

| 6 | Endpoint | A dose-dependent increase in State 4 respiration indicates uncoupling . |

Workflow Visualization

Figure 2: Sequential workflow to validate hydrolytic bioactivation and assess mitochondrial toxicity.

Data Summary: Comparative Hydrolysis Rates

Historical data and structural activity relationships (SAR) suggest the following trend in hydrolysis rates for alkyl benzoates:

| Alkyl Chain Length | Hydrolysis Rate (Relative) | Lipophilicity (LogP) | Bioavailability Potential |

| Methyl (C1) | Fast | Low | Poor (First-pass hydrolysis) |

| Ethyl (C2) | Fast | Low-Mod | Moderate |

| n-Butyl (C4) | Optimal | Moderate | High (Balanced stability/absorption) |

| n-Octyl (C8) | Slow | High | Low (Solubility limited) |

Note: The n-butyl ester was historically identified as the most effective antagonist in vivo, likely due to this optimal pharmacokinetic balance.

References

-

Wilkinson, J. H., Sheahan, M. M., & Maclagan, N. F. (1951).[3] The biological action of substances related to thyroxine; the effect of n-alkyl 3:5-diiodo-4-hydroxybenzoates on oxygen consumption in mice.[1][2][3] Biochemical Journal, 48(2), 188–192.[2][3][8] Link

-

Wilkinson, J. H., Sprott, W. E., Bowden, C. H., & Maclagan, N. F. (1954). The biological action of substances related to thyroxine. 8. The effects of butyl 4-hydroxy-3:5-diiodobenzoate on the deiodination of diiodotyrosine and thyroxine in rats.[3][4][8] Biochemical Journal, 56(2), 215–222.[3] Link

-

Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions, 162(3), 195-211. Link

-

McLaughlin, S. G., & Dilger, J. P. (1980).[9][10] Transport of protons across membranes by weak acids.[10] Physiological Reviews, 60(3), 825–863.[10] Link

-

Abbas, S., et al. (2010). Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man. Drug Metabolism and Disposition, 38(10), 1625-1635. Link

Sources

- 1. scispace.com [scispace.com]

- 2. The biological action of substances related to thyroxine. 9. The effect of butyl 4-hydroxy-3:5-diiodobenzoate on the deiodination of triiodothyronine in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The biological action of substances related to thyroxine. 7. The metabolism of butyl 4-hydroxy-3:5-diiodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Some differences in the metabolism of thyroxine and triiodothyronine in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchmgt.monash.edu [researchmgt.monash.edu]

- 6. Environmental Implication of Herbicide Use [mdpi.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. The biological action of substances related to thyroxine. 8. The effects of butyl 4-hydroxy-3:5-diiodobenzoate on the deiodination of diiodotyrosine and thyroxine in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of 3,5-diiodo-4-hydroxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3,5-diiodo-4-hydroxybenzoic acid represent a class of molecules with significant, yet challenging, potential in pharmaceutical sciences. Their heavily halogenated phenolic structure imparts unique physicochemical properties that are valuable in medicinal chemistry, but also introduces inherent instability. This guide provides a comprehensive analysis of the chemical properties, stability profiles, and degradation pathways of these derivatives. It offers field-proven insights into experimental design for stability assessment and outlines robust analytical methodologies. By understanding the causality behind their reactivity, researchers can better design, formulate, and handle these compounds to maximize their therapeutic potential and ensure product quality and safety.

Introduction: The Double-Edged Sword of Iodination

The introduction of iodine atoms onto an aromatic scaffold, particularly a phenolic ring, dramatically alters the parent molecule's properties. In the case of 3,5-diiodo-4-hydroxybenzoic acid and its derivatives (esters, amides, etc.), the two bulky, electron-withdrawing iodine atoms ortho to the hydroxyl group create a unique chemical environment. These modifications can enhance binding affinity to biological targets, serve as precursors for radiolabeled compounds, or act as key intermediates in complex syntheses.

However, the carbon-iodine (C-I) bond is the least stable of the carbon-halogen bonds. This inherent lability, coupled with the reactivity of the phenolic hydroxyl and carboxylic acid groups, makes these molecules susceptible to a variety of degradation pathways. Understanding and controlling this instability is paramount for any successful application in drug development, from early-stage synthesis to final formulation.[1] This guide will dissect the critical factors governing their stability and provide a practical framework for their evaluation.

Molecular Structure and Physicochemical Properties

The core structure of 3,5-diiodo-4-hydroxybenzoic acid (MW: 389.91 g/mol ) is a benzoic acid scaffold substituted with a hydroxyl group and two iodine atoms.[2][3] Derivatization primarily occurs at the carboxylic acid group, forming esters or amides, which significantly alters the molecule's characteristics.

| Property | Parent Acid (3,5-diiodo-4-hydroxybenzoic acid) | Ester/Amide Derivatives (General Trends) | Rationale for Change |

| pKa (Phenolic OH) | ~7-8 | Relatively unchanged | The electronic environment of the phenol is largely unaffected by esterification/amidation at the distant carboxyl group. |

| pKa (Carboxylic Acid) | ~3-4 | Not applicable (group is derivatized) | The acidic proton is replaced by an alkyl (ester) or amino (amide) group. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, ethanol. | Generally decreased aqueous solubility and increased organic solvent solubility. | Conversion of the polar, ionizable carboxylic acid to a less polar ester or amide group increases lipophilicity. |

| Lipophilicity (LogP) | Moderate | Significantly Increased | Masking the hydrophilic carboxylic acid group is a primary strategy for increasing a molecule's ability to cross lipid membranes. |

| Melting Point | High (~275 °C with decomposition)[4] | Variable, but often lower than the parent acid. | Disruption of the strong intermolecular hydrogen bonding network of the carboxylic acid dimers. |

Derivatization is a key strategy to modulate these properties for specific applications. For example, converting the acid to a methyl ester can enhance its permeability across biological membranes, a critical factor in drug design.

Synthesis of Key Derivatives

The synthesis of the parent acid is typically achieved through the direct iodination of 4-hydroxybenzoic acid using reagents like iodine monochloride in an acidic medium.[2]

Common Derivative Syntheses:

-

Esters (e.g., Methyl 3,5-diiodo-4-hydroxybenzoate): Synthesized via Fischer esterification of the parent acid with the corresponding alcohol (e.g., methanol) under acidic catalysis (e.g., H₂SO₄).

-

Amides: Prepared by first converting the carboxylic acid to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride), followed by reaction with a primary or secondary amine.

-

Ethers (at the phenolic OH): The phenolic hydroxyl group can be alkylated using an alkyl halide in the presence of a base (e.g., K₂CO₃) to form ether derivatives.[5]

Chemical Stability and Key Degradation Pathways

The stability of these derivatives is a critical concern, as degradation can lead to loss of potency and the formation of potentially toxic byproducts.[1][6] The primary drivers of instability are pH, light (photodegradation), and oxidation.

Key Degradation Pathways:

-

Deiodination: The cleavage of the C-I bond is often the most significant degradation route.[7] This can occur via several mechanisms:

-

Photolytic Cleavage: The C-I bond is susceptible to cleavage upon exposure to UV light, generating a free radical intermediate and releasing iodide ions.[8] This is a major concern for drug products not protected from light.

-

Reductive Deiodination: In the presence of reducing agents or under certain biological conditions, the iodine atoms can be sequentially removed.[7][9]

-

Nucleophilic Displacement: While less common, strong nucleophiles can displace the iodide.

-

-

Oxidation of the Phenol: The phenolic hydroxyl group is susceptible to oxidation, especially in the presence of oxidizing agents (like hydrogen peroxide) or metal ions.[10] This can lead to the formation of colored quinone-type structures, which are often a first visual indicator of degradation.[10] The process can be initiated by the formation of a phenoxyl radical.[11]

-

Hydrolysis (for Derivatives):

-

Ester Hydrolysis: Ester derivatives are susceptible to hydrolysis back to the parent carboxylic acid, a reaction that is catalyzed by both acid and base. This is a critical parameter to evaluate in formulation development, as pH will dictate the shelf-life.

-

Amide Hydrolysis: Amides are generally more stable to hydrolysis than esters. However, under strong acidic or basic conditions, they can also be cleaved.

-

-

Decarboxylation: At elevated temperatures, the parent acid and its derivatives can undergo decarboxylation, losing CO₂ to form 2,6-diiodophenol.[1]

The interplay of these pathways dictates the overall stability profile of the molecule.

Caption: Primary degradation pathways for the core structure.

Analytical Methodologies for Stability Assessment

To properly assess stability, a robust, validated, stability-indicating analytical method is required.[12] This means the method must be able to accurately quantify the decrease in the active ingredient while simultaneously detecting and separating its degradation products.[13]

Recommended Technique: High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with a photodiode array (PDA) detector, is the workhorse for stability studies.[13]

-

Separation: A reversed-phase C18 column is typically effective.

-

Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% formic or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to separate the parent compound from its more polar (hydrolyzed) and less polar (deiodinated) degradants.

-

Detection: A PDA detector is crucial as it can assess peak purity and help in the preliminary identification of degradants by comparing their UV spectra to the parent compound.

-

Quantification: Purity-corrected external standards of the derivative are used for accurate quantification.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to understand degradation pathways and validate the analytical method.[14] They involve subjecting the compound to harsh conditions to intentionally produce degradants.[12]

Objective: To generate a 5-20% degradation of the active pharmaceutical ingredient (API).

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the 3,5-diiodo-4-hydroxybenzoic acid derivative in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours). Note: Base-catalyzed reactions are often much faster.

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).

-

Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 105°C) for a set period. Also, heat a solution of the compound.

-

Photodegradation: Expose a solution of the compound to a controlled light source as per ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W·h/m²). Run a dark control in parallel.

-

-

Sample Quenching and Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

-

Dilute all samples to the target analytical concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Analyze by the validated HPLC-PDA method.

-

-

Data Evaluation:

-

Calculate the percentage of API remaining.

-

Determine the relative percentage of each degradation product formed.

-

Perform peak purity analysis on the parent peak in the stressed samples to confirm the method's ability to separate it from co-eluting degradants.

-

Caption: Workflow for a forced degradation study.

Practical Considerations for Formulation and Storage

Based on the inherent instabilities, the following practices are critical for maintaining the integrity of these compounds:

-

Protection from Light: Both the solid material and any solutions must be stored in amber vials or otherwise protected from light to prevent photodecomposition.[8]

-

pH Control: For liquid formulations, the pH must be carefully controlled and buffered in a range where the derivative (especially esters) shows maximum stability, typically in the weakly acidic range (pH 4-5).

-

Inert Atmosphere: To minimize oxidative degradation, consider packaging under an inert gas like nitrogen or argon, especially for long-term storage or oxygen-sensitive formulations.

-

Excipient Compatibility: Conduct compatibility studies with planned excipients. Reducing sugars or excipients containing peroxide impurities can significantly accelerate degradation.

-

Temperature Control: Store compounds at recommended temperatures (often refrigerated) to slow the rate of all degradation reactions. Avoid excessive heat during manufacturing processes like milling or drying.[15]

Conclusion

Derivatives of 3,5-diiodo-4-hydroxybenzoic acid are a classic example of high-potential, high-risk molecules in drug development. Their utility is directly tied to their unique, heavily halogenated structure, which is also the source of their primary instabilities. A thorough understanding of their susceptibility to deiodination, oxidation, and hydrolysis is not merely an academic exercise but a fundamental requirement for successful research and development. By employing rigorous forced degradation studies, developing robust stability-indicating analytical methods, and implementing careful formulation and storage strategies, researchers can effectively manage these challenges, ensuring that the final product is both safe and efficacious.

References

-

Title: The Oxidation of 3,5-Diiodotyrosine by Peroxidase and Hydrogen Peroxide. Source: SciSpace URL: [Link]

-

Title: Formation of diiodotyrosine from thyroxine. Ether-link cleavage, an alternate pathway of thyroxine metabolism. Source: PMC URL: [Link]

-

Title: Repair of semi-oxidized 3,5-diiodotyrosine: radiation chemical studies in the presence of oxygen, ascorbate and superoxide anion Source: PubMed URL: [Link]

- Title: Degradation of iodinated X-ray contrast media by advanced oxidation processes Source: Vertex AI Search URL

-

Title: Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives Source: PMC URL: [Link]

-

Title: Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants Source: ResearchGate URL: [Link]

-

Title: Recent Advances in the Photocatalytic Degradation of Phenol over Bi-Based Oxide Catalysts Source: MDPI URL: [Link]

-

Title: Forced Degradation Studies Source: SciSpace URL: [Link]

-

Title: Force Degradation for Pharmaceuticals: A Review Source: IJSDR URL: [Link]

-

Title: Photocatalytic degradation of phenol by iodine doped tin oxide nanoparticles under UV and sunlight irradiation Source: Sultan Qaboos University House of Expertise URL: [Link]

-

Title: Stability Testing of Pharmaceuticals: Procedures and Best Practices Source: Lab Manager URL: [Link]

-

Title: Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways Source: ResearchGate URL: [Link]

-

Title: Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters Source: ResearchGate URL: [Link]

-

Title: The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations Source: PMC URL: [Link]

-

Title: Analytical methods for the determination of halogens in bioanalytical sciences: a review Source: PubMed URL: [Link]

-

Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]

-

Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: Chromatography Online URL: [Link]

-

Title: Forced Degradation Study: An Important Tool in Drug Development Source: Asian Journal of Pharmaceutical Research URL: [Link]

-

Title: Stability Testing of Pharmaceutical Products Source: ResearchGate URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3,5-DIIODO-4-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. 3,5-Diiodo-4-hydroxybenzoic acid 95% | CAS: 618-76-8 | AChemBlock [achemblock.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 7. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Repair of semi-oxidized 3,5-diiodotyrosine: radiation chemical studies in the presence of oxygen, ascorbate and superoxide anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. asianjpr.com [asianjpr.com]

- 13. sepscience.com [sepscience.com]

- 14. scispace.com [scispace.com]

- 15. japsonline.com [japsonline.com]

Methodological & Application

Protocols for synthesizing 4-hydroxy-3,5-diiodobenzoate from 4-hydroxybenzoic acid

Part 1: Strategic Overview & Mechanism

Executive Summary

The synthesis of 4-hydroxy-3,5-diiodobenzoic acid is a critical transformation in medicinal chemistry, serving as a foundational scaffold for thyromimetic drugs (e.g., thyroxine analogs), X-ray contrast media, and specific herbicides.[1] While the starting material, 4-hydroxybenzoic acid (4-HBA), is inexpensive, the challenge lies in achieving selective 3,5-diiodination without over-oxidation or generating mono-iodinated impurities.[1]

This guide presents two validated protocols:

-

Method A (Standard): Iodine Monochloride (

) mediated synthesis for high-throughput, high-yield applications.[1] -

Method B (Green/Alternative): Oxidative iodination using

, eliminating the need for corrosive

Mechanistic Insight ( )

The reaction proceeds via Electrophilic Aromatic Substitution (

-

Step 1: Activation of the electrophile (

or -

Step 2: Formation of the sigma complex at C3.

-

Step 3: Re-aromatization and subsequent iodination at C5.[1]

Steric Considerations: The introduction of two bulky iodine atoms flanking the hydroxyl group significantly increases the acidity of the phenol (

Figure 1: Reaction pathway from 4-HBA to the di-iodinated target and optional ester.[1]

Part 2: Experimental Protocols

Method A: Iodine Monochloride (ICl) Protocol

Best for: High purity requirements and scale-up.[1]

Reagents & Equipment:

-

4-Hydroxybenzoic acid (4-HBA): 5.00 g (36.2 mmol)[1]

-

Iodine monochloride (

): 17.6 g (108 mmol, 3.0 eq)[1] -

Acetic Acid (Glacial): 50 mL[1]

-

Water: 150 mL

-

Sodium Bisulfite (

): 5% aqueous solution[1]

Step-by-Step Methodology:

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g of 4-HBA in 50 mL of glacial acetic acid. Gentle heating (40°C) may be required.

-

Addition: Cool the solution to 20°C. Add 150 mL of water. The substrate may partially precipitate; this is normal.

-

Iodination: Add

dropwise over 20 minutes. Caution: ICl is corrosive and fuming.[1] -

Heating: Heat the reaction mixture to 80°C and stir for 60 minutes. The mixture will turn a deep orange/brown color.

-

Quenching: Cool the mixture to room temperature. Pour the reaction mass into 200 mL of ice water.

-

Reduction: Slowly add 5%

solution until the brown iodine color disappears and a white/off-white precipitate remains. This step reduces unreacted -

Isolation: Filter the solid under vacuum. Wash the cake with water (3 x 50 mL) to remove residual acid.[1]

-

Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.

Expected Yield: 12.5 – 13.5 g (88–95%). Appearance: White to pale cream powder.[1]

Method B: Oxidative Iodination (Green Chemistry)

Best for: Avoiding ICl handling; safer for academic labs.[1]

Reagents:

-

4-HBA: 5.00 g[1]

-

Potassium Iodide (KI): 13.2 g (2.2 eq)[1]

-

Potassium Iodate (

): 3.8 g (0.6 eq)[1] -

Ethanol: 40 mL

-

HCl (2M): 50 mL[1]

Mechanism:

Protocol:

-

Dissolve 4-HBA in ethanol (40 mL).

-

Dissolve KI and

in water (30 mL) and add to the ethanol solution. -

Add 2M HCl dropwise over 30 minutes while stirring vigorously at room temperature.

-

Stir for 24 hours at ambient temperature.

-

Pour into ice water (200 mL). If iodine color persists, wash with dilute sodium thiosulfate.

-

Filter and dry as in Method A.

Part 3: Downstream Processing (Esterification)

To obtain Ethyl 4-hydroxy-3,5-diiodobenzoate (often referred to as the "benzoate" in formulation):

-

Reflux: Suspend 5.0 g of the dry acid (from Method A/B) in 50 mL absolute ethanol.

-

Catalyst: Add 0.5 mL concentrated

. -

Reaction: Reflux for 12 hours. (Note: The steric bulk of iodines slows this reaction compared to unsubstituted benzoic acid).

-

Workup: Evaporate ethanol to 20% volume. Pour into cold water. Extract with Ethyl Acetate.[1][2] Wash organic layer with

(to remove unreacted acid).[1] Dry and evaporate.[1]

Part 4: Quality Control & Validation

Data Summary Table

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Melting Point | 278–279°C (with decomposition) | Capillary Method |

| Solubility | Soluble in DMSO, Acetone, NaOH (aq); Insoluble in Water | Solubility Test |

| 1H NMR (DMSO-d6) | 400 MHz NMR | |

| Yield (Method A) | > 90% | Gravimetric |

Workflow Logic Diagram

Figure 2: Operational workflow for the synthesis of the diiodo acid.

Part 5: Safety & Handling

-

Iodine Monochloride (ICl): Causes severe skin burns and eye damage.[1] Reacts violently with water.[1] Handle in a fume hood.

-

Product Handling: 4-hydroxy-3,5-diiodobenzoic acid is a skin irritant.[1] Wear nitrile gloves and N95 dust mask during weighing.

References

-

ChemicalBook. 3,5-Diiodo-4-hydroxybenzoic acid Synthesis Protocols. Retrieved from [1]

-

Organic Syntheses. 3,5-Diiodo-2-hydroxybenzoic acid (Analogous Protocol). Coll. Vol. 2, p.196 (1943).[1] Retrieved from [1]

-

Patel, G. et al. Green iodination of hydroxy aromatic ketones. ResearchGate.[1] Retrieved from

-

Sigma-Aldrich. 4-Hydroxybenzoic acid Product Sheet. Retrieved from [1]

Sources

Technical Application Note: Optimization of In Vitro Deiodinase Inhibition Assays for BHDB

This Application Note is designed for researchers investigating the inhibition of iodothyronine deiodinases (DIOs) by BHDB (presumed here to be a lipophilic bis-hydroxy-di-tert-butyl derivative or similar phenolic/quinone compound).

Given the chemical nature of hindered phenols and quinones (common structural motifs in "BHDB"-type compounds), this guide addresses specific challenges such as solubility , redox cycling , and cofactor interference that often plague standard deiodinase assays.

Executive Summary

The accurate measurement of deiodinase inhibition by lipophilic compounds like BHDB requires a deviation from standard "textbook" protocols. Standard assays often use high concentrations of Dithiothreitol (DTT) to drive the reaction, which can artifactually mask the potency of inhibitors that function via oxidative mechanisms or competitive redox cycling. This guide provides a validated, self-checking protocol using

Key Mechanistic Insight

Deiodinases (D1, D2, D3) are selenocysteine-containing enzymes that follow a Ping-Pong Bi-Bi kinetic mechanism .

-

Reductive Deiodination: The enzyme removes an iodine atom, becoming oxidized (E-Se-I

E-Se-OH).[1] -

Regeneration: An endogenous cofactor (Glutathione/Thioredoxin) or exogenous agent (DTT) reduces the enzyme back to its active state (E-SeH).

Critical Risk: If BHDB acts as a redox-active inhibitor (common for t-butyl quinones), high concentrations of DTT (10–20 mM) in the assay buffer may chemically reduce BHDB, rendering it inactive before it binds the enzyme. Therefore, this protocol utilizes a "Cofactor-Optimized" approach.

Experimental Design & Causality

Enzyme Source Selection

| Enzyme | Source Recommendation | Rationale |

| DIO1 | Rat Liver Microsomes (RLM) or hDIO1-HEK293 lysate | High abundance in liver; robust and stable. Ideal for initial screening. |

| DIO2 | hDIO2-expressing HEK293/CHO cell sonicates | D2 is unstable in microsomes without specific stabilization. Cell lysates preserve the delicate membrane environment. |

| DIO3 | Placental microsomes or hDIO3-HEK293 | Required to assess "inactivation" pathway inhibition. |

Substrate & Cofactor Conditions

-

Substrate (D1 Assay): Reverse T3 (rT3) is preferred over T4 for D1 assays because the 5'-deiodination of rT3 is the fastest reaction, providing the highest signal-to-noise ratio.

-

Substrate (D2 Assay): T4 is the obligate substrate.

-

Cofactor (The Variable):

-

Standard: 10 mM DTT (Risk of artifact).

-

Optimized for BHDB:1–2 mM DTT or 5 mM GSH . Lower reducing potential prevents chemical neutralization of the inhibitor while sustaining enzyme turnover.

-

Visualizing the Inhibition Pathway[2]

The following diagram illustrates the Deiodinase Reaction Cycle and the specific points where BHDB may interfere (Competitive Binding vs. Redox Interference).

Caption: The Ping-Pong Bi-Bi mechanism of Deiodinases. BHDB may inhibit by competing for the active site (E-SeH) or by trapping the oxidized intermediate. High DTT can artifactually reduce BHDB (dotted line), leading to false negative results.

Validated Protocol: Radiometric I-Release Assay

This protocol measures the release of radioactive iodide (

Reagents & Preparation

-

Assay Buffer: 100 mM Potassium Phosphate (pH 7.0), 1 mM EDTA.

-

Note: EDTA is critical to chelate heavy metals that spontaneously oxidize the Se-Cys active site.

-

-

Enzyme: Rat Liver Microsomes (diluted to ~10–20 µg protein/reaction).

-

Substrate Mix: 1 µM rT3 (cold) spiked with ~100,000 cpm

I-rT3 per reaction.-

Purification:

I-rT3 must be purified on LH-20 Sephadex columns prior to use to remove free iodide background.

-

-

Inhibitor (BHDB): Dissolve in DMSO.

-

Solvent Limit: Final DMSO concentration in assay must be <1% to avoid denaturing the enzyme.

-

Experimental Workflow

Step 1: Pre-Incubation (The "BHDB" Specific Step)

-

Mix Enzyme (20 µL) + Buffer (50 µL) + BHDB (10 µL).

-

Incubate at 37°C for 10 minutes .

-

Why? Lipophilic inhibitors often require time to partition into the microsomal membrane to access the active site. Immediate substrate addition can lower apparent potency.

Step 2: Reaction Initiation

-

Add 20 µL Substrate/Cofactor Mix (rT3 + DTT).

-

Optimized DTT: Final concentration should be 2 mM (not the standard 10 mM) to minimize redox interference.

-

Total Volume: 100 µL.

Step 3: Incubation

-

Incubate at 37°C for 30–60 minutes .

-

Validation: Ensure total deiodination does not exceed 20–30% of the substrate. Beyond this, the reaction is no longer linear (Michaelis-Menten violation).

Step 4: Termination & Separation

-

Add 100 µL Ice-cold 5% BSA (Bovine Serum Albumin) + 100 µL 10% TCA (Trichloroacetic acid).

-

Mechanism:[2][3][4][5][6][7] TCA precipitates the protein and remaining iodothyronines (bound to albumin). Free

I -

Centrifuge at 4,000 rpm for 15 minutes at 4°C.

Step 5: Quantitation

-

Transfer 100 µL of supernatant to counting tubes.

-

Measure radioactivity using a Gamma Counter.

Data Analysis & Interpretation

Calculating % Inhibition

-

Blank: Enzyme + Buffer (No cofactor) or Enzyme + High PTU (Propylthiouracil).

-

Control: Vehicle (DMSO) only.

Determining Mode of Inhibition (Lineweaver-Burk)

To validate how BHDB works, perform the assay at varying substrate concentrations (0.1 µM to 10 µM rT3) and varying BHDB concentrations.

| Plot Characteristic | Inhibition Type | Interpretation |

| Lines intersect on Y-axis | Competitive | BHDB binds E-SeH (Active site). |

| Lines intersect on X-axis | Non-Competitive | BHDB binds E-Se-I (Oxidized intermediate). |

| Parallel Lines | Uncompetitive | Rare for DIOs; suggests irreversible binding. |

Assay Workflow Diagram

Caption: Step-by-step workflow for the radiometric deiodinase inhibition assay.

Troubleshooting & Self-Validation (The "Trust" Pillar)

Solubility Check

BHDB is likely highly hydrophobic.

-

Self-Check: If the IC50 curve is flat or erratic, BHDB may be precipitating.

-

Solution: Measure the actual concentration of BHDB in the buffer using UV-Vis or HPLC before adding the enzyme. If it crashes out, use 0.05% Brij-35 detergent (non-ionic) to improve solubility without inhibiting the enzyme.

The "DTT Effect" Validation

To confirm that DTT is not interfering with BHDB:

-

Run the assay with 10 mM DTT (Standard).

-

Run the assay with 2 mM DTT (Optimized).

-

Result: If inhibition is significantly stronger at 2 mM DTT, then BHDB is redox-sensitive. You must report data from the low-DTT condition for physiological relevance.

Reference Inhibitors

Every assay plate must include a positive control:

-

For DIO1: Propylthiouracil (PTU) - IC50 approx 1–5 µM.

-

For DIO2/3: Iopanoic Acid (IOP) - IC50 approx 1–10 nM.

-

If your controls fail, your BHDB data is invalid.

References

-

Renko, K., et al. (2012). "High-throughput screening for inhibitors of the type 1 iodothyronine deiodinase." Thyroid, 22(10), 1069-1076. [Link]

-

Hornung, M. W., et al. (2018).[8] "Screening the ToxCast Phase 1, Phase 2, and e1k Chemical Libraries for Inhibitors of Iodothyronine Deiodinases." Toxicological Sciences, 161(2), 304–316. [Link]

-

Bianco, A. C., & Kim, B. W. (2006). "Deiodinases: implications of the cell biology for the physiology and pathophysiology of thyroid hormone action." Journal of Clinical Investigation, 116(10), 2571–2579. [Link]

-

Olker, J. H., et al. (2019). "Screening the ToxCast Phase 1 Chemical Library for Inhibition of Deiodinase Type 1 Activity." Toxicol Rep, 6, 107–116. [Link]

-

Schweizer, U., et al. (2014). "The biochemistry of selenoproteins." EXS, 104, 257-273. (Mechanism of Se-Cys regeneration). [Link]

Sources

- 1. Deiodinase - Wikipedia [en.wikipedia.org]

- 2. Antithyroid drugs inhibit thyroid hormone receptor-mediated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the Type 2 Iodothyronine Deiodinase Underlies the Elevated Plasma TSH Associated with Amiodarone Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thyroid and Antithyroid Drugs - Clinical GateClinical Gate [clinicalgate.com]

- 8. Screening the ToxCast Phase 1, Phase 2, and e1k Chemical Libraries for Inhibitors of Iodothyronine Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Stability-Indicating HPLC Method for the Determination of 3,5-diiodo-4-hydroxybenzoic Acid and Its Impurities

Abstract

This application note presents a detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 3,5-diiodo-4-hydroxybenzoic acid and its potential process-related and degradation impurities. The method is designed to be precise, accurate, and specific, making it suitable for quality control and stability studies in pharmaceutical development. The strategic approach to method development, including column and mobile phase selection, is discussed, along with a comprehensive guide to forced degradation studies and method validation in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

3,5-diiodo-4-hydroxybenzoic acid is a halogenated aromatic carboxylic acid.[1][2][3] As with any active pharmaceutical ingredient (API), a thorough understanding of its impurity profile is crucial for ensuring safety and efficacy.[4] Regulatory bodies worldwide require that analytical methods used for the quality control of pharmaceuticals are properly validated to demonstrate their suitability for the intended purpose.[5][6][7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a robust, stability-indicating HPLC method for 3,5-diiodo-4-hydroxybenzoic acid. A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation.

Physicochemical Properties of 3,5-diiodo-4-hydroxybenzoic Acid

A foundational understanding of the analyte's properties is critical for methodical HPLC development.

| Property | Value |

| Chemical Formula | C₇H₄I₂O₃ |

| Molecular Weight | 389.91 g/mol |

| CAS Number | 618-76-8 |

| Appearance | Off-white crystalline solid |

| Melting Point | 275 °C (decomposes) |

| Structure |

Source: Alfa Chemistry, Santa Cruz Biotechnology, Veeprho, V R C Fine Chemicals, Chemicalbook, LGC Standards, Advanced ChemBlocks, Klivon[1][2][3][9][10][11][12]

HPLC Method Development Strategy

The development of a stability-indicating HPLC method requires a systematic approach to optimize the separation of the main component from any potential impurities.

Initial Column and Mobile Phase Selection

Given the aromatic and acidic nature of 3,5-diiodo-4-hydroxybenzoic acid, a reversed-phase HPLC approach is the most suitable starting point.[13][14]

-

Column: A C18 column is a good initial choice due to its versatility and wide use in the separation of moderately polar to non-polar compounds.

-

Mobile Phase: A combination of an aqueous buffer and an organic modifier is standard for reversed-phase chromatography.

-

Aqueous Phase: An acidic buffer, such as 0.1% formic acid or phosphoric acid in water, is recommended to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

-

Organic Phase: Acetonitrile is a common and effective organic modifier. Methanol can be explored as an alternative to alter selectivity.[15]

-

-

Detection: The aromatic ring in the molecule suggests strong UV absorbance. A starting detection wavelength of 230 nm or 254 nm is a reasonable starting point. A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal detection wavelength.

Optimization of Chromatographic Conditions

A systematic approach to optimization will ensure a robust and reliable method.

Caption: Workflow for HPLC Method Optimization.

Experimental Protocols

Materials and Reagents

-

3,5-diiodo-4-hydroxybenzoic acid reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (AR grade)

-

Phosphoric acid (AR grade)

-

Water (HPLC grade)

-

Hydrochloric acid (AR grade)

-

Sodium hydroxide (AR grade)

-

Hydrogen peroxide (30%, AR grade)

Instrumentation

-

HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.

-

Data acquisition and processing software.

Recommended Chromatographic Conditions

The following conditions provide a good starting point for the analysis of 3,5-diiodo-4-hydroxybenzoic acid and its impurities.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

Preparation of Solutions

-

Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 3,5-diiodo-4-hydroxybenzoic acid reference standard and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[16][17][18] The goal is to achieve 5-20% degradation of the API.[17][19]

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. CN1861557A - Method for producing 3,5-di-tert-butyl-4-hydroxybenzoic acid - Google Patents [patents.google.com]

- 4. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. helixchrom.com [helixchrom.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. longdom.org [longdom.org]

- 10. researchgate.net [researchgate.net]

- 11. ricerca.unich.it [ricerca.unich.it]

- 12. asianpubs.org [asianpubs.org]

- 13. ccspublishing.org.cn [ccspublishing.org.cn]

- 14. Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US4072707A - Preparation of 3,5-dialkyl-4-hydroxybenzoic acid - Google Patents [patents.google.com]

- 16. 3,5-DIIODO-4-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 19. biomedres.us [biomedres.us]

Application Note: Robust Preparation of 4-Hydroxy-3,5-Diiodobenzoate Stock Solutions

Abstract & Scope

This technical guide outlines the standardized protocol for preparing high-integrity stock solutions of 3,5-diiodo-4-hydroxybenzoic acid (DIHB) and its benzoate derivatives. DIHB is a critical halogenated phenolic acid used as a specific inhibitor in auxin transport assays and as a structural analog in thyroid hormone research.

The Critical Challenge: Iodinated aromatic compounds are prone to photolytic deiodination (liberating free iodine) and hydrophobic aggregation (micro-precipitation) upon dilution into aqueous media. This protocol mitigates these risks through controlled solubilization in Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH), ensuring experimental reproducibility in cell-based and enzymatic assays.

Physicochemical Profile & Solubility Logic

Before handling, verify the specific form of your reagent. This protocol focuses on the Free Acid form, which is the standard commercial preparation (e.g., CAS 618-76-8).

| Property | Value | Application Note |

| Molecular Weight | 389.91 g/mol | Use this for Molarity calculations.[1] |

| Appearance | Off-white/Beige powder | Yellowing indicates iodine release (degradation). |

| Solubility (DMSO) | High (~50–100 mM) | Preferred Solvent. High boiling point, excellent stability at -20°C. |

| Solubility (Ethanol) | Moderate (~10–25 mM) | Alternative. Use if DMSO is toxic to specific cell lines. High evaporation risk. |

| Solubility (Water) | Negligible (< 0.1 mM) | Do NOT attempt to dissolve the free acid directly in water. |

| pKa | ~4.0 (Carboxyl), ~6.5 (Phenol) | Ionization state changes significantly at physiological pH. |

Protocol A: Preparation of 50 mM Stock in DMSO (Gold Standard)

Rationale: DMSO is the superior solvent for DIHB due to its high dielectric constant and ability to disrupt the strong intermolecular hydrogen bonding of the phenolic/carboxylic moieties.

Reagents & Equipment[2][3]

-

Solid: 3,5-Diiodo-4-hydroxybenzoic acid (Store at 4°C, desiccated).

-

Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade). Note: DMSO is hygroscopic; water uptake causes compound precipitation.

-

Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid plastics for long-term storage of iodinated compounds.

Step-by-Step Methodology

-

Gravimetric Preparation:

-

Calculate the mass required.[2] For 10 mL of 50 mM stock:

-

Weigh ~195 mg of solid into a tared amber glass vial. Record the exact mass to 0.1 mg precision.

-

-

Solvation (The "Wetting" Technique):

-

Do not add the full volume of DMSO immediately.

-

Add 80% of the calculated volume (e.g., 8 mL).

-

Vortex vigorously for 30–60 seconds. The solution should turn clear.

-

Troubleshooting: If particulates remain, sonicate in a water bath for 5 minutes (Max temp 35°C). Excessive heat degrades the C-I bond.

-

-

Volumetric Adjustment:

-

Add DMSO to bring the solution to the final calculated volume based on the exact mass weighed.

-

-

QC Check:

-

Invert the vial against a light source. The solution must be optically clear . Any turbidity implies saturation or moisture contamination.

-

-

Storage:

-

Aliquot into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles.

-

Store at -20°C . DMSO freezes at ~18.5°C; ensure complete thawing and vortexing before use.

-

Protocol B: Preparation of 10 mM Stock in Ethanol

Rationale: Ethanol is used when DMSO interference (e.g., membrane permeabilization effects) is a concern. However, ethanol is volatile, making concentration stability harder to maintain over time.

Step-by-Step Methodology

-

Solvent Selection: Use Absolute Ethanol (200 proof, anhydrous). Presence of water reduces solubility drastically.

-

Concentration Limit: Target 10 mM or lower. 50 mM is difficult to maintain in ethanol without precipitation upon cooling.

-

Dissolution:

-

Storage: Store at -20°C. Ethanol remains liquid at this temperature. Check volume before every use to account for evaporative loss.

Critical Control Points & Troubleshooting

The "Crash-Out" Phenomenon (Aqueous Dilution)

When adding hydrophobic stocks to aqueous media (culture media, buffers), local high concentrations cause immediate precipitation.

-

The Fix: Use the "Rapid Dispersion" technique.

-

Pipette the stock solution directly into the center of the vortexing aqueous media.

-

Do not pipette onto the side of the tube (it will crystallize on the plastic).

-

Limit final solvent concentration to < 0.5% (v/v).[5]

-

Photolytic Degradation

Iodinated benzoates are light-sensitive.

-

Symptom: Stock solution turns from clear/colorless to yellow/orange.

-

Cause: UV light cleaves the C-I bond, releasing elemental iodine (

). -

Action: Discard yellowed solutions immediately. They are cytotoxic and the concentration of the active parent compound is unknown.

Process Visualization (Workflow)[3]

The following diagram illustrates the decision matrix for solvent selection and the critical quality control gates.

Figure 1: Decision tree for the preparation and quality control of iodinated benzoate stock solutions.

References

-

Santa Cruz Biotechnology. 3,5-Diiodo-4-hydroxybenzoic acid Product Data Sheet. (Accessed 2023). Provides molecular weight and basic solubility parameters.

-

BenchChem. Storage and Handling of Light-Sensitive 2-Iodobenzoate Derivatives. (2025).[6] Details the photolytic cleavage mechanisms of C-I bonds and amber storage requirements.

-

MedChemExpress (MCE). Compound Handling Instructions: Stock Solution Preparation. Guidelines on DMSO hygroscopicity and freeze-thaw cycles for hydrophobic compounds.

-

National Institutes of Health (PubChem). 4-Hydroxybenzoic Acid & Derivatives Compound Summary. Physicochemical properties and pKa values for hydroxybenzoic acid scaffolds.

-

ResearchGate. Solubility of Hydrophobic Compounds in DMEM. Discussion on the "crash-out" effect and co-solvent strategies for phenolic acids.

Sources

Using 4-hydroxy-3,5-diiodobenzoate as a reference standard in Levothyroxine API analysis

This Application Note and Protocol guide details the use of 4-hydroxy-3,5-diiodobenzoate (also known as 3,5-Diiodo-4-hydroxybenzoic acid) as a reference standard in the quality control and impurity profiling of Levothyroxine Sodium API.

Focus: Quantification of 4-Hydroxy-3,5-Diiodobenzoate (CAS 618-76-8)[1]

Abstract

Levothyroxine Sodium (T4) is a narrow therapeutic index (NTI) drug, making the control of impurities—both process-related and degradation products—critical for patient safety. While pharmacopeial monographs (USP/EP) focus heavily on diphenyl ether derivatives (e.g., Liothyronine, T3-Acetic Acid), the single-ring fragment 4-hydroxy-3,5-diiodobenzoate represents a distinct class of impurity arising from severe oxidative degradation or residual starting materials. This guide provides a validated protocol for using this compound as a Reference Standard (RS) to ensure API purity and stability.

Introduction & Scientific Rationale

The Compound: 4-hydroxy-3,5-diiodobenzoate (Molecular Formula:

Origin in API:

-